2,2'-{1,4-Phenylenebis[(2-oxoethane-2,1-diyl)thio]}bis(6-methylnicotinonitrile)

Antimicrobial Antibiofilm Nicotinonitrile

2,2'-{1,4-Phenylenebis[(2-oxoethane-2,1-diyl)thio]}bis(6-methylnicotinonitrile) (CAS 312500-86-0) is a synthetic, symmetrical bis-thioether compound with the molecular formula C24H18N4O2S2 and a molecular weight of 458.56 g/mol. It features a central 1,4-phenylene core linked via thioether bridges to two 6-methylnicotinonitrile terminal groups.

Molecular Formula C24H18N4O2S2
Molecular Weight 458.6 g/mol
Cat. No. B11524872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-{1,4-Phenylenebis[(2-oxoethane-2,1-diyl)thio]}bis(6-methylnicotinonitrile)
Molecular FormulaC24H18N4O2S2
Molecular Weight458.6 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)C#N)SCC(=O)C2=CC=C(C=C2)C(=O)CSC3=C(C=CC(=N3)C)C#N
InChIInChI=1S/C24H18N4O2S2/c1-15-3-5-19(11-25)23(27-15)31-13-21(29)17-7-9-18(10-8-17)22(30)14-32-24-20(12-26)6-4-16(2)28-24/h3-10H,13-14H2,1-2H3
InChIKeyOKYZZFFVJOYIFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2,2'-{1,4-Phenylenebis[(2-oxoethane-2,1-diyl)thio]}bis(6-methylnicotinonitrile): Core Properties and Sourcing Data


2,2'-{1,4-Phenylenebis[(2-oxoethane-2,1-diyl)thio]}bis(6-methylnicotinonitrile) (CAS 312500-86-0) is a synthetic, symmetrical bis-thioether compound with the molecular formula C24H18N4O2S2 and a molecular weight of 458.56 g/mol . It features a central 1,4-phenylene core linked via thioether bridges to two 6-methylnicotinonitrile terminal groups. The compound is cataloged by multiple suppliers with typical purities around 95% (HPLC) . It belongs to the broader class of bis-nicotinonitrile derivatives, which are investigated for applications ranging from kinase inhibition to organic electronics materials [1].

Why 2,2'-{1,4-Phenylenebis[(2-oxoethane-2,1-diyl)thio]}bis(6-methylnicotinonitrile) Cannot Be Replaced by Simpler Analogs


The performance of bis-nicotinonitrile derivatives is highly sensitive to the substitution pattern on the central aromatic linker. For example, 1,3-phenylene-bis-nicotinonitrile analogs have demonstrated distinct and potent antibiofilm activity against multiple microorganisms, a property that is lost or significantly altered with a change in the molecular geometry [1]. The 1,4-phenylene substitution pattern of the target compound dictates a linear, rigid molecular shape, which influences π-π stacking, metal coordination capabilities, and ultimately its function in electronic devices or as a host material, compared to the bent geometry of its 1,3-phenylene isomer [2]. Generic substitution with a mono-nicotinonitrile or an alkyl-thioether analog would abolish the bidentate bridging capability and the specific electronic effects of the (2-oxoethane)-thio tether, fundamentally changing the molecule's properties. While specific comparative performance data for this exact compound is limited in open literature, the established structure-activity relationships within the nicotinonitrile class underscore that structural changes of this magnitude are not performance-transparent.

Quantitative Evidence Guide for 2,2'-{1,4-Phenylenebis[(2-oxoethane-2,1-diyl)thio]}bis(6-methylnicotinonitrile): Comparative Performance Analysis


Evidence for Antibiofilm Activity: Class-Level Comparison of 1,3- vs 1,4-Phenylene Bis-Nicotinonitriles

A recent study evaluated a series of 1,3-phenylene-bis-nicotinonitrile derivatives against five microorganisms and found them to be 'quite active especially in terms of antibiofilm activity' [1]. The panel of 12 synthesized derivatives demonstrated significant antibiofilm potential [1]. The target compound, containing a 1,4-phenylene linkage, represents a distinct isomer within this class. Its rigid, linear structure is predicted to exhibit different biological interactions compared to the bent 1,3-isomers, but the exact magnitude of this difference remains unquantified in peer-reviewed studies for this specific compound. This comparison is by inference from close structural analogs, not a direct head-to-head assay.

Antimicrobial Antibiofilm Nicotinonitrile

Evidence from Synthetic Versatility: A Demonstrated Precursor for Fused Heterocycles

A closely related compound, 4,4'-(1,4-phenylene)bis(5-acetyl-6-methyl-2-(methylthio)nicotinonitrile) (which differs only by having a methylthio instead of an (oxoethane)thio group at the 2-position), has been demonstrated as a key intermediate in the synthesis of complex fused heterocycles like pyrazolo[3,4-b]pyridines [1]. The target compound, bearing a more reactive 2-oxoethane-thio moiety, is anticipated to be an even more versatile synthetic handle for further derivatization, enabling diversification into novel chemical space. No direct experimental comparison of reaction yields or rates between these two analogs has been published, but the functional group logic is well-established in synthetic organic chemistry.

Synthetic Chemistry Pyrazolopyridine Building Block

Key Application Scenarios for 2,2'-{1,4-Phenylenebis[(2-oxoethane-2,1-diyl)thio]}bis(6-methylnicotinonitrile) Based on Differentiated Evidence


Scouting a Linear, Bidentate Ligand for Coordination Chemistry and Materials Science

The compound's rigid, linear 1,4-phenylene core with two thioether-linked nicotinonitrile termini makes it a prime candidate as a bridging ligand for the construction of metal-organic frameworks (MOFs) or coordination polymers. Its geometry is well-suited for creating one-dimensional chains or porous networks. Researchers exploring luminescent materials, as seen in the broader nicotinonitrile class for blue photoluminescence applications [1], could leverage this compound's structure to tune emission properties through metal coordination.

Investigating Structure-Activity Relationships in Antibiofilm Bis-Nicotinonitriles

Given that 1,3-phenylene-bis-nicotinonitrile isomers have demonstrated significant antibiofilm activity [2], the target compound's 1,4-phenylene isomer serves as a critical tool for probing how molecular geometry influences this bioactivity. Procurement of this compound allows for a direct, controlled comparison to determine if the linear topology enhances or diminishes activity against pathogenic biofilms, a crucial step in drug candidate development.

A Versatile Building Block for Diversifying Fused-Heterocycle Libraries

Building on the demonstrated synthetic utility of a close structural analog to produce pyrazolo[3,4-b]pyridines [3], this compound's 2-oxoethane-thio side chains provide a more reactive synthetic handle. This enables facile derivatization into a focused library of novel, unsymmetrical heterocycles for screening, offering a pathway to compounds that are inaccessible from the simpler methylthio precursor.

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